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dioxaspiro[3.4]octane

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Bromo-5,8-dioxaspiro[3.4]octane is a halogenated spirocyclic compound with a unique

three-dimensional architecture that makes it a valuable building block in medicinal chemistry

and organic synthesis.[1] This guide provides a comprehensive analysis of its molecular

structure, integrating spectroscopic data and synthetic context. We will delve into the

interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data to elucidate its atomic connectivity and chemical environment. Furthermore, this

document outlines the established synthetic protocol, offering insights into the formation of the

characteristic spirocyclic framework. While an experimental crystal structure is not publicly

available, we will discuss the expected conformational properties and the role of computational

chemistry in predicting its three-dimensional geometry.

Chemical Identity and Physicochemical Properties
2-Bromo-5,8-dioxaspiro[3.4]octane is an organic compound featuring a cyclobutane ring and

a 1,3-dioxolane ring sharing a single carbon atom, the spirocenter.[1] This arrangement imparts

significant conformational rigidity and a distinct spatial arrangement of substituents.
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Property Value Source

IUPAC Name
2-bromo-5,8-

dioxaspiro[3.4]octane
[1][2]

CAS Number 1257996-82-9 [1][2][3]

Molecular Formula C₆H₉BrO₂ [1][2][3]

Molecular Weight 193.04 g/mol [1][2][3]

Canonical SMILES C1COC2(O1)CC(C2)Br [1][2]

InChI Key
ROJASEXNUCZUED-

UHFFFAOYSA-N
[1][2][4]

Synthesis and Structural Elucidation
The structure of 2-Bromo-5,8-dioxaspiro[3.4]octane is intrinsically linked to its synthesis.

Understanding its formation provides the foundational context for its structural analysis.

Synthetic Protocol: Acetalization of 3-
Bromocyclobutanone
The most direct synthesis involves the acid-catalyzed reaction of 3-bromocyclobutanone with

ethylene glycol.[1][3] This reaction is a classic example of acetal formation (specifically, a

ketal), where the ethylene glycol acts as a diol to protect the ketone functionality.

Reaction Scheme:

Reactants: 3-bromocyclobutanone, 1,2-ethanediol (ethylene glycol)[3]

Catalyst: Pyridinium p-toluenesulfonate (PPTS)[3]

Solvent: Benzene[3]

Conditions: The mixture is heated to reflux in a Dean-Stark apparatus for approximately 12

hours to remove water, driving the equilibrium towards the product.[3]

Experimental Workflow:
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Combine 3-bromocyclobutanone, an excess of ethylene glycol, and a catalytic amount of

PPTS in benzene.

Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water

formed during the reaction.

After 12 hours, cool the reaction mixture.

Perform an aqueous workup by washing with water to remove the catalyst and excess

ethylene glycol.

Dry the organic phase (e.g., over Na₂SO₄) and concentrate it under reduced pressure.

Purify the resulting residue by column chromatography (e.g., ethyl acetate/hexanes) to yield

the pure 2-bromo-5,8-dioxa-spiro[3.4]octane.[3]

This synthesis unequivocally establishes the core spiro[3.4]octane framework, with the bromine

atom located on the cyclobutane ring.
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Caption: Synthetic workflow for 2-Bromo-5,8-dioxaspiro[3.4]octane.

Spectroscopic Signature and Structural
Interpretation
Spectroscopic methods provide the definitive evidence for the molecular structure of the

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR spectroscopy is a powerful tool for confirming the proton environment within the

molecule. The spectrum, typically recorded in CDCl₃, shows distinct signals corresponding to

the different sets of protons.[1][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.smolecule.com/products/s812742
https://www.chemicalbook.com/synthesis/2-bromo-5-8-dioxaspiro-3-4-octane.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1376304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

4.19 - 4.23 Multiplet (m) 1 H -CH(Br)-

The proton on

the carbon

bearing the

electronegative

bromine atom is

significantly

deshielded and

appears furthest

downfield.

2.95 - 3.00 Multiplet (m) 2 H -CH₂-

Protons on the

cyclobutane ring

adjacent to the

spirocenter.

2.77 - 2.82 Multiplet (m) 2 H -CH₂-

Protons on the

cyclobutane ring

adjacent to the

spirocenter. The

complexity arises

from geminal and

vicinal coupling,

as well as the

puckered nature

of the ring.

(Not specified,

~4.0)
(Expected) 4 H -O-CH₂-CH₂-O-

The four

equivalent

protons of the

dioxolane ring

are expected to

appear as a

singlet or a

narrow multiplet

around 4.0 ppm.
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Note: The original data from the source[3] appears to be incomplete, omitting the dioxolane

protons. The table includes a reasoned expectation for these signals based on standard

chemical shifts.

The proton spectrum reveals the key structural elements: a brominated methine group (-CHBr)

and methylene groups (-CH₂) within the strained cyclobutane ring.[1]

Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present. For 2-Bromo-5,8-
dioxaspiro[3.4]octane, the most diagnostic feature is the strong absorption band associated

with the ether linkages.

C-O Stretching: A strong, characteristic band is observed in the 1050-1150 cm⁻¹ region,

which is definitive for the C-O stretching vibrations of the two ether groups within the

spirocyclic system.[1]

C-H Stretching: Bands corresponding to sp³ C-H stretching are expected around 2850-3000

cm⁻¹.

C-Br Stretching: A weaker band for the carbon-bromine bond is expected in the fingerprint

region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural clues through

fragmentation patterns.

Molecular Ion (M⁺): The electron ionization mass spectrum shows a characteristic pair of

molecular ion peaks at m/z 193 and 195.[1] This doublet is the hallmark of a

monobrominated compound, reflecting the nearly equal natural abundance of the ⁷⁹Br and

⁸¹Br isotopes.[1] This observation provides unequivocal confirmation of the molecular formula

C₆H₉BrO₂.

Three-Dimensional Structure and Computational
Insights
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While X-ray crystallography data, the gold standard for solid-state structure determination, is

not available for this compound, we can infer its three-dimensional nature and discuss how

computational methods can provide a robust model.

Conformational Analysis
The structure consists of two perpendicular rings connected at the spiro carbon.

1,3-Dioxolane Ring: This five-membered ring typically adopts an "envelope" or "twist"

conformation to minimize torsional strain.

Cyclobutane Ring: The four-membered ring is not planar and exists in a puckered

conformation to alleviate angle strain. The degree of puckering and the preferred

conformation will be influenced by the bulky spiro-fusion and the bromine substituent.

The bromine atom can exist in either a pseudo-axial or pseudo-equatorial position on the

puckered cyclobutane ring. These conformers would be in equilibrium, and computational

chemistry is the ideal tool to determine their relative energies.

The Role of Computational Chemistry
In the absence of experimental crystal data, computational methods like Density Functional

Theory (DFT) are essential for predicting molecular properties.[5]

Workflow for Structural Prediction:

Geometry Optimization: A DFT method (e.g., B3LYP with a basis set like 6-31G*) is used to

find the lowest energy (most stable) three-dimensional conformation of the molecule. This

can predict bond lengths, bond angles, and the puckering of the rings.

Spectroscopic Prediction: The optimized geometry can be used to calculate theoretical NMR

chemical shifts (using the GIAO method) and vibrational frequencies (IR spectrum).[5] These

calculated values can then be compared with the experimental data for validation of the

predicted structure.

Electronic Property Analysis: Methods like Natural Bond Orbital (NBO) and Frontier

Molecular Orbital (HOMO-LUMO) analysis can provide insights into the molecule's electronic
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structure, charge distribution, and reactivity.[5][6] This is particularly valuable for

understanding how the molecule might interact with biological targets in drug development.

Initial Input

DFT Calculation Engine (e.g., B3LYP/6-31G*)

Predicted Properties

2D Structure or
Initial 3D Guess

Geometry Optimization

Frequency Calculation GIAO NMR Calculation HOMO-LUMO / NBO Analysis

Optimized 3D Structure
(Bond Lengths, Angles)Calculated IR Spectrum Calculated NMR Shifts Reactivity & Electronic

Properties

Click to download full resolution via product page

Caption: Computational chemistry workflow for structural and electronic analysis.

Applications and Significance
2-Bromo-5,8-dioxaspiro[3.4]octane is primarily utilized as a specialized building block in

organic synthesis.[1] Its spirocyclic core is a desirable motif in drug discovery as it provides a

rigid, three-dimensional scaffold that can orient substituents into specific regions of space,

potentially improving binding affinity and selectivity for biological targets. The presence of the

bromine atom offers a versatile chemical handle for further functionalization through reactions

such as cross-coupling, substitution, or lithiation, enabling the synthesis of more complex

molecular architectures.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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